2,3-Dibromo-4,5-difluorothiophenol
Overview
Description
2,3-Dibromo-4,5-difluorothiophenol is an organohalogen compound with the molecular formula C6H2Br2F2S. This compound is characterized by the presence of bromine and fluorine atoms attached to a thiophenol ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method includes the bromination and fluorination of thiophenol under controlled conditions. For instance, the reaction of thiophenol with bromine and fluorine sources in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-difluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophenol ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted thiophenols, oxidized thiophenol derivatives, and coupled products with extended conjugation or additional functional groups .
Scientific Research Applications
2,3-Dibromo-4,5-difluorothiophenol is utilized in several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-difluorothiophenol involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can inhibit enzyme activity or disrupt protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorothiophenol: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,5-Dibromo-3,4-difluorothiophene: Similar structure but differs in the position of halogen atoms, affecting its reactivity and applications.
Uniqueness
2,3-Dibromo-4,5-difluorothiophenol is unique due to the specific arrangement of bromine and fluorine atoms on the thiophenol ring. This unique structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
IUPAC Name |
2,3-dibromo-4,5-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2S/c7-4-3(11)1-2(9)6(10)5(4)8/h1,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHNMRUIZJVDFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1S)Br)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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